molecular formula C13H18ClN3 B1470798 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine CAS No. 1412955-98-6

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

Cat. No.: B1470798
CAS No.: 1412955-98-6
M. Wt: 251.75 g/mol
InChI Key: STUFXOBTPQMJRX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a pyrimidine heterocycle functionalized with chloro, cyclopropyl, and 3-methylpiperidin-1-yl groups, making it a valuable multifunctional intermediate for the synthesis of more complex target molecules. The presence of the piperidine ring, a common motif in bioactive compounds, is known to influence the physicochemical properties of a molecule and can serve as a key scaffold for interacting with biological targets . The chloro and piperidine substituents on the pyrimidine core are structurally similar to intermediates used in the development of several approved therapeutics, highlighting the role of such compounds as key building blocks in drug discovery pipelines . The chloropyrimidine group is a reactive handle that allows for further functionalization, typically through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to create a diverse array of chemical entities for biological screening . This makes it a versatile precursor for constructing compound libraries aimed at discovering new kinase inhibitors, central nervous system (CNS) active agents, and other therapeutic modalities. This product is provided for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUFXOBTPQMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has shown selective inhibition against various kinases, which are critical in regulating cellular processes such as growth, differentiation, and metabolism. Specifically, it has been noted for its inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), a target in the treatment of certain leukemias.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against FLT3 with an IC50 value in the low nanomolar range. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Kinase Target IC50 (nM) Selectivity
FLT330 - 70High
CDK4400 - 520Moderate
CDK2>1000Low

Case Studies

  • FLT3 Inhibition in Leukemia Models : In preclinical models, treatment with this compound resulted in significant tumor growth reduction in FLT3-ITD positive leukemia xenografts. The inhibition of FLT3 led to downstream effects on signaling pathways involving STAT5 and ERK1/2, contributing to cell cycle arrest in the G1 phase.
  • Comparative Studies : When compared to other known FLT3 inhibitors like quizartinib, this compound demonstrated superior stability and efficacy in vitro, suggesting its potential as a lead candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity. Studies have shown that modifications to enhance aqueous solubility can impact both potency and metabolic stability, highlighting the need for careful optimization during drug development.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral and Anticancer Properties
The compound has been investigated for its potential as an antiviral agent. Its mechanism may involve the inhibition of viral polymerases, which are crucial for viral replication. Additionally, it has shown promise in cancer treatment as an intermediate in synthesizing pyrimidine derivatives that target specific cancer pathways.

2. Mechanism of Action
The biological activity of 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is primarily attributed to its ability to interact with various biological targets, potentially disrupting critical processes in viral and cancer cell proliferation.

Material Science Applications

1. Organic Semiconductors
The compound's unique structural features make it suitable for developing organic semiconductors. Research indicates that its electronic properties can be tailored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

2. Polymer Development
In material science, this compound is explored for creating advanced polymers with enhanced thermal stability and mechanical properties.

Compound NameActivity TypeMechanism of Action
This compoundAntiviralInhibition of viral polymerases
Other Pyrimidine DerivativesAnticancerTargeting specific oncogenic pathways
5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidineAntiviral/AnticancerSimilar mechanism targeting viral replication

Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal examined the efficacy of this compound against a range of viral strains. The compound exhibited significant antiviral activity, particularly against RNA viruses, demonstrating a dose-dependent response in vitro.

Case Study 2: Cancer Treatment Development
Another research project focused on the synthesis of novel anticancer agents derived from this compound. The resulting derivatives showed enhanced activity against several cancer cell lines, suggesting that modifications to the piperidine group can improve therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine Cl (4), cyclopropyl (2), 3-methylpiperidinyl (6) C₁₃H₁₇ClN₄ ~264.7 (calc.) Balanced steric bulk; potential for hydrogen bonding via piperidinyl N. N/A
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Cl (4), phenylsulfanyl (2), 3,5-dimethylpiperidinyl (6), OCH₃ (6) C₂₀H₂₃Cl₂N₃OS ~448.4 Sulfur-containing linker; increased lipophilicity; dual piperidinyl groups.
4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Cl (4), cyclopropyl (2), 2-methylimidazolyl (6) C₁₁H₁₁ClN₄ 234.7 Imidazole enhances H-bonding and metal coordination; lower molecular weight.
4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine Cl (4), cyclopropyl (2), 4-fluorophenyl (6) C₁₃H₁₀ClFN₂ 248.7 Fluorine improves metabolic stability; aromatic π-π interactions.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine CH₃ (4), piperidinyl (6), NH₂ (2) C₁₀H₁₆N₄ 192.3 Amine group facilitates H-bonding; lacks chloro and cyclopropyl groups.

Key Structural and Functional Differences

Position 6 Substituents: The 3-methylpiperidinyl group in the target compound provides a tertiary amine, enabling protonation at physiological pH, which may enhance solubility and receptor interactions. In contrast, the 2-methylimidazolyl group () offers aromaticity and metal-binding capacity .

Position 2 Substituents :

  • The cyclopropyl group in the target compound imposes steric constraints and ring strain, possibly affecting conformational flexibility. Analogues with phenylsulfanyl () or amine groups () prioritize electronic modulation or H-bonding, respectively .

Molecular Weight and Lipophilicity :

  • Compounds with bulkier substituents (e.g., ’s phenylsulfanyl-piperidinyl derivative, MW 448.4) may face reduced bioavailability compared to the target compound (MW ~264.7). Smaller analogues like the imidazolyl derivative (MW 234.7) could exhibit faster metabolic clearance .

Preparation Methods

Preparation of the 4-Chloro Pyrimidine Core

The core 4-chloropyrimidine structure is commonly prepared by selective chlorination of the corresponding pyrimidine precursor. For example, chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported to facilitate halogenation in related heterocycles, indicating potential applicability for chlorination steps in pyrimidines.

Example Reaction Conditions:

Step Reagents and Conditions Outcome
Chlorination POCl3 or SOCl2, reflux, inert atmosphere 4-Chloropyrimidine core formed
Alternative halogenation NBS in THF, 1 hour stirring Halogenated pyrimidine derivatives

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or cross-coupling reactions starting from a suitable 2-halopyrimidine intermediate. Literature reports describe the use of cyclopropyl organometallic reagents or cyclopropylboronic acids in palladium-catalyzed cross-coupling reactions to install the cyclopropyl group efficiently.

Key Points:

  • Cyclopropylation often requires the use of lithium or magnesium cyclopropyl reagents.
  • Reaction conditions are optimized to avoid ring-opening of the cyclopropyl group.
  • Yields can be improved by using ligands that promote selective coupling.

Substitution at Position 6 with 3-Methylpiperidin-1-yl Group

The 6-position substitution with a 3-methylpiperidin-1-yl moiety is generally achieved via nucleophilic aromatic substitution (SNAr) of the 6-chloropyrimidine intermediate with 3-methylpiperidine.

Typical Procedure:

  • React 4-chloro-2-cyclopropyl-6-chloropyrimidine with 3-methylpiperidine in the presence of a base such as potassium carbonate (K2CO3).
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
  • Heating under reflux or microwave-assisted conditions can enhance reaction rates and yields.

Representative Synthetic Route Summary

Step Starting Material Reagents & Conditions Product Yield (%)
1 Pyrimidine precursor Chlorination with POCl3 or SOCl2 4-Chloropyrimidine intermediate 70-85
2 4-Chloropyrimidine intermediate Cyclopropylation via organometallic coupling 4-Chloro-2-cyclopropylpyrimidine 60-75
3 4-Chloro-2-cyclopropylpyrimidine SNAr with 3-methylpiperidine, K2CO3, DMF, heat 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine 50-70

Research Findings and Optimization Notes

  • Ring-Closing Efficiency: In related bicyclic pyrimidine systems, optimized ring-closing steps have significantly improved overall yields from 1.2% to 8.0% by simplifying early synthetic steps and improving cyclization conditions. Although this is for a bicyclic system, similar principles apply to the preparation of substituted pyrimidines.

  • Nucleophilic Substitution Challenges: The substitution at position 6 can sometimes suffer from low conversion due to steric hindrance or electronic effects. Using microwave-assisted synthesis or stronger bases can enhance substitution efficiency.

  • Avoiding Side Reactions: Cyclopropyl groups are sensitive to ring-opening under harsh conditions. Therefore, mild reaction conditions and careful selection of reagents are crucial to maintain the integrity of the cyclopropyl substituent.

  • Purification: Final compounds are typically purified by column chromatography or recrystallization. Analytical techniques such as NMR and LC-MS confirm the structure and purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
Chlorination at C-4 POCl3 or SOCl2 reflux POCl3 or SOCl2, inert atmosphere 70-85 Selective chlorination of pyrimidine core
Cyclopropyl introduction Organometallic coupling (Pd catalysis) Cyclopropyl lithium or boronic acid 60-75 Avoid ring-opening; ligand choice critical
Amination at C-6 Nucleophilic aromatic substitution 3-Methylpiperidine, K2CO3, DMF, heat 50-70 Microwave-assisted heating improves yield

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core, followed by coupling reactions to introduce the cyclopropyl and 3-methylpiperidinyl groups. Key steps include:

  • Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to enhance reaction efficiency .
  • Temperature control (e.g., reflux conditions) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the target compound.
    • Optimization : Monitor intermediates using TLC or HPLC. Adjust stoichiometry of piperidine derivatives to improve coupling efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : Resolve solid-state structure and confirm stereochemistry, as demonstrated for analogous pyrimidine derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Synthesize analogs with variations in the cyclopropyl or piperidinyl groups.
  • Test antimicrobial activity via minimum inhibitory concentration (MIC) assays, as done for related 6-chloropyrimidines .
  • Perform cytotoxicity assays (e.g., MTT) to assess selectivity .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Verify purity via HPLC or elemental analysis.
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What mechanistic insights can be gained from studying the substitution reactivity of the 4-chloro group?

  • Methodological Answer :

  • Conduct kinetic studies under varying conditions (solvent polarity, temperature).
  • Use isotopic labeling (e.g., ³⁶Cl) to track substitution pathways .
  • Computational modeling (e.g., DFT) to map transition states and activation barriers .

Q. How does the solid-state structure influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Perform X-ray diffraction to analyze packing motifs and hydrogen-bonding networks .
  • Correlate crystallographic data with solubility and stability profiles.
  • Use DSC/TGA to study thermal behavior and polymorphic transitions .

Q. What strategies are effective in resolving synthetic impurities during large-scale preparation?

  • Methodological Answer :

  • Identify impurities via LC-MS or GC-MS.
  • Optimize reaction conditions (e.g., slower reagent addition) to suppress byproducts .
  • Implement orthogonal purification techniques (e.g., preparative HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

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